molecular formula C9H15N3O B582169 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole CAS No. 1211666-31-7

3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Cat. No. B582169
M. Wt: 181.239
InChI Key: JFWWSIFIEJXLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole” is a complex organic molecule that contains a 1,2,4-oxadiazole ring and a piperidine ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole and piperidine rings would likely contribute to the compound’s three-dimensional structure .

Scientific Research Applications

Synthesis and Biological Activities

Tuberculostatic Activity : Derivatives of 1,3,4-oxadiazole, including compounds with structural similarities to 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, were synthesized and tested for their tuberculostatic activity. Minimum inhibiting concentrations (MIC) of these compounds were found within the range of 25 - 100 mg/ml, indicating their potential in tuberculosis treatment research (Foks et al., 2004).

Antimicrobial Activity : Studies have synthesized new derivatives of 1,2,4-oxadiazole containing piperidine or pyrrolidine rings, demonstrating strong antimicrobial activity. A structure–activity relationship study highlighted the significance of these compounds in antimicrobial research (Krolenko et al., 2016).

Anti-bacterial and Anti-proliferative Activities : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to strong antibacterial activity. Their synthesis involves steps that lead to the formation of these compounds, which were then tested against Gram-negative and Gram-positive bacteria, showcasing their potential in antibacterial research (Khalid et al., 2016).

Corrosion Inhibition in Brass : Piperidine derivatives, including those structurally related to 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, were synthesized and assessed for their effect on the corrosion of brass in natural seawater. The presence of these compounds significantly suppressed both anodic and cathodic processes, suggesting their utility in corrosion inhibition research (Raj & Rajendran, 2013).

Anticancer Agents : A study involved the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. This research underscores the potential of these compounds in developing new cancer therapies (Rehman et al., 2018).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its synthesis, investigating its mechanism of action, or conducting preclinical and clinical trials .

properties

IUPAC Name

3-methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-11-9(13-12-7)6-8-2-4-10-5-3-8/h8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWWSIFIEJXLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

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